2-(Benzofuran-4-yl)ethanol
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Overview
Description
2-(Benzofuran-4-yl)ethanol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-4-yl)ethanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-4-carboxaldehyde, while reduction can produce 2-(benzofuran-4-yl)ethane .
Scientific Research Applications
2-(Benzofuran-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar structure but without the ethanol group.
2-(Benzofuran-2-yl)ethanol: A positional isomer with the ethanol group at a different position.
4-(Benzofuran-2-yl)butanol: A longer-chain alcohol derivative.
Uniqueness
2-(Benzofuran-4-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanol group at the 4-position of the benzofuran ring can enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)ethanol |
InChI |
InChI=1S/C10H10O2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,11H,4,6H2 |
InChI Key |
KILXUMJYXAQYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CCO |
Origin of Product |
United States |
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